molecular formula C18H8N4S4 B1588788 Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex CAS No. 40210-84-2

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex

Cat. No. B1588788
CAS RN: 40210-84-2
M. Wt: 408.6 g/mol
InChI Key: OIXMVDHMELKBDX-UHFFFAOYSA-N
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Description

TTF-TCNQ is an organic metal-like charge transfer complex . It is included in the pores of the zeolite Y framework structure (NaY), each species individually and both together as charge-transfer complexes by absorption from the liquid phase .


Synthesis Analysis

TTF-TCNQ is synthesized with metallic conductivity . It has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics . A nanostructural TTF–TCNQ complex was prepared via a solution mixing route .


Molecular Structure Analysis

The structures of TTF-TCNQ are optimized by using density functional theory (DFT) at the M062X/6-311 g (d) level .


Physical And Chemical Properties Analysis

TTF-TCNQ is a particularly well-studied material as it was the first charge transfer complex that was synthesized with metallic conductivity . Since its creation, it has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics .

Scientific Research Applications

Comprehensive Analysis of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane Salt Applications

Organic Solar Cells: The compound can be used to functionalize chemical vapor deposited (CVD) graphene, forming a p-doped nanocomposite. This nanocomposite is a potential candidate for use as a conductive anode in organic solar cells (OSCs), enhancing their performance and efficiency .

Electrochemical Sensors: Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can be combined with graphene oxide to develop electrochemical sensors. These sensors are capable of detecting reduced glutathione (GSH), which is significant in various biochemical applications .

High-Performance Batteries: The compound may be linked with lithium chloride (LiCl) to form a layer on lithium oxide (Li2O2), which is used in the fabrication of high-performance Li-O2 batteries. This application is crucial for advancing energy storage technologies .

Electrochemical Applications: Bio-sourced carbon nanodots can be surface-modified with this compound, potentially enhancing their use in various electrochemical applications .

Heterogeneous Catalysis: The charge transfer complex materials derived from this compound can be applied in heterogeneous catalysis, which is essential for chemical reactions used in industrial processes .

Gas Sensing: This compound’s derivatives can be utilized in gas sensing applications, which are vital for environmental monitoring and industrial safety .

Heavy Metal Ion Removal: The compound has potential applications in removing heavy metal ions from water, contributing to water purification technologies .

Humidity Sensing: Materials developed from this compound can be employed in humidity sensing, which is important for various climate control and monitoring systems .

Each of these applications demonstrates the versatility and potential of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt in scientific research and industrial applications.

MilliporeSigma - 7,7,8,8-Tetracyanoquinodimethane MilliporeSigma - Tetrathiafulvalene Chemistry Europe - Tetrathiafulvalene–7,7,8,8‐Tetracyanoquinodimethane

Mechanism of Action

Target of Action

Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt, also known as Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex, is an organic metal-like charge transfer complex . The primary targets of this compound are electron donor and acceptor systems . It is used in the fabrication of electrodes and has been used in sensor development for the qualitative analysis of lactate accumulation in ischemic myocardium patients .

Mode of Action

The mode of action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involves the transformation of intermolecular charge transfer (CT) property into the intramolecular CT property . This is achieved by creatively incorporating tetracyanoquinodimethane (TCNQ, acceptor) and tetrathiafulvalene (TTF, donor) alternately into a macrocyclic molecule .

Biochemical Pathways

The biochemical pathways affected by Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involve the electron transfer reactions . The compound has been reported to have excellent intramolecular CT capability and multi-redox activity . Its absorption spectra are in the visible light range leading to good light responding properties .

Pharmacokinetics

It is known that the compound is solid in form and has a melting point of approximately 230 °c .

Result of Action

The result of the action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt is the facilitation of electron transfer reactions . The compound has been found to be catalytically active in the model reaction of ferricyanide ion reduction by thiosulfate ions .

Action Environment

The action environment of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can influence its action, efficacy, and stability. For instance, the compound has been found to be highly stable under catalytic conditions and can be recovered and reused without any loss in performance for at least 10 catalytic cycles . Furthermore, the compound’s electromagnetic response behavior has been systematically investigated , suggesting that its action can be influenced by electromagnetic fields.

Safety and Hazards

When handling TTF-TCNQ, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

This work opens up new avenues for investigating these types of materials for catalytic reactions . Based on DFT calculations, TTF-TCNQ is expected to have potential applications in organic photoelectric, electrochemical sensing, and supramolecular materials .

properties

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXMVDHMELKBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431724
Record name 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt

CAS RN

40210-84-2
Record name 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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